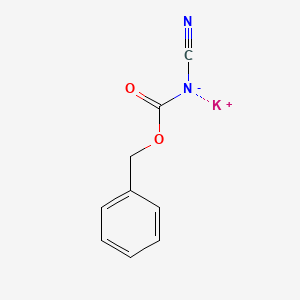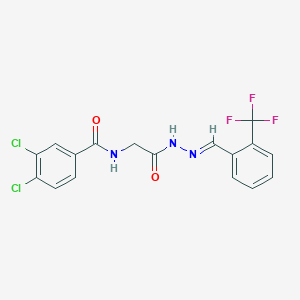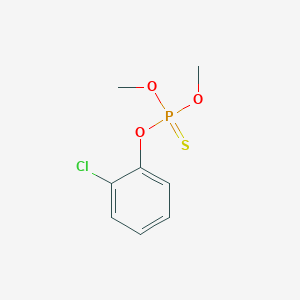
Toluene-4-sulfonic acid cyclododecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-4-sulfonic acid cyclododecyl ester is an organic compound with the molecular formula C19H30O3S It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with cyclododecyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid cyclododecyl ester typically involves the esterification of toluene-4-sulfonic acid with cyclododecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Toluene-4-sulfonic acid cyclododecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding toluene-4-sulfonic acid and cyclododecyl alcohol.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where the ester can be replaced by other nucleophiles.
Oxidation and Reduction: While the ester itself is relatively stable, the toluene moiety can undergo oxidation to form corresponding sulfonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Toluene-4-sulfonic acid and cyclododecyl alcohol.
Substitution: Various sulfonate esters depending on the nucleophile used.
Oxidation: Oxidized derivatives of toluene-4-sulfonic acid.
Scientific Research Applications
Toluene-4-sulfonic acid cyclododecyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonate esters.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions, including esterification and transesterification.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.
Pharmaceuticals: Research is ongoing to investigate its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which toluene-4-sulfonic acid cyclododecyl ester exerts its effects largely depends on the specific reaction or application. In esterification reactions, the sulfonate group acts as a leaving group, facilitating the formation of new ester bonds. In catalysis, the compound may provide acidic sites that enhance the reactivity of other molecules.
Comparison with Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid benzyl ester
Comparison: Toluene-4-sulfonic acid cyclododecyl ester is unique due to the presence of the cyclododecyl group, which imparts different steric and electronic properties compared to its simpler counterparts. This can influence its reactivity and the types of reactions it can undergo. For instance, the bulkier cyclododecyl group may provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to the smaller methyl or ethyl esters.
Properties
CAS No. |
27092-44-0 |
|---|---|
Molecular Formula |
C19H30O3S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
cyclododecyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H30O3S/c1-17-13-15-19(16-14-17)23(20,21)22-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3 |
InChI Key |
PQDPXHXIMUPLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)



![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)


